molecular formula C15H29NO B1463232 1-(4-Tert-butylcyclohexyl)piperidin-3-ol CAS No. 467241-75-4

1-(4-Tert-butylcyclohexyl)piperidin-3-ol

Cat. No. B1463232
M. Wt: 239.4 g/mol
InChI Key: ZBTCHNNANVSKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Tert-butylcyclohexyl)piperidin-3-ol, also known as TBPC, is a cyclic ether compound that belongs to the piperidine family. It is a colorless liquid with a faint odor and a boiling point of 191-193°C. TBPC is a versatile compound, as it can be used to synthesize a wide range of compounds, as well as for scientific research applications.

Scientific Research Applications

Applications and Synthesis of Piperidine Derivatives

  • Synthesis and Pharmacology of Piperidine Derivatives : Piperidine, a six-membered nitrogen-containing heterocycle, is a core structure in numerous pharmaceuticals with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, suggesting a broad scope for the design of new drugs leveraging this core structure (Rathi et al., 2016).

  • Chemistry and Biological Activity of Piperazine and Piperidine Analogues : The review on anti-mycobacterial activity highlights the significance of piperazine as a versatile scaffold in medicinal chemistry. Piperazine derivatives have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine in developing new anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Molecular Interactions

  • Tert-Butanesulfinamide in Asymmetric Synthesis : The review on the applications of tert-butanesulfinamide for the synthesis of N-heterocycles via sulfinimines covers the use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives, including piperidines. This methodology offers access to structurally diverse derivatives that represent the structural motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors : DPP IV is a validated target for the treatment of type 2 diabetes mellitus, and a number of inhibitors reported in literature include piperidine and piperazine derivatives. This showcases the therapeutic relevance of these scaffolds in designing antidiabetic drugs (Mendieta et al., 2011).

properties

IUPAC Name

1-(4-tert-butylcyclohexyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-15(2,3)12-6-8-13(9-7-12)16-10-4-5-14(17)11-16/h12-14,17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCHNNANVSKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylcyclohexyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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